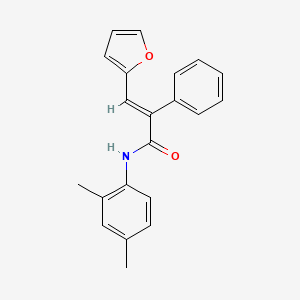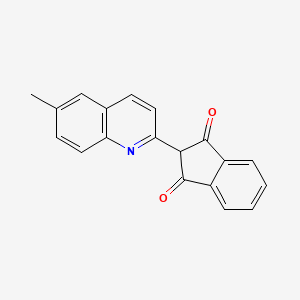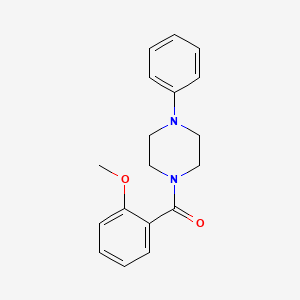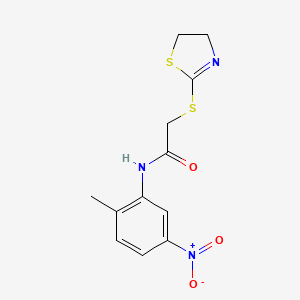
N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-furamide, commonly known as ‘FCF’ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FCF is a furan-based compound that is synthesized using specific methods to ensure its purity and effectiveness. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions.
作用機序
The mechanism of action of FCF is not yet fully understood. However, studies have suggested that FCF may exert its effects through the inhibition of certain enzymes and receptors in the body. FCF has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. FCF has also been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that FCF has several biochemical and physiological effects. FCF has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. FCF has also been shown to exhibit anticancer effects in various cancer cell lines. Additionally, FCF has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
FCF has several advantages and limitations for laboratory experiments. One advantage is that FCF is a relatively stable compound that can be easily synthesized and purified. Additionally, FCF has been shown to exhibit potent biological effects at relatively low concentrations, which makes it an attractive compound for further study. However, one limitation of FCF is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of FCF. One direction is to further elucidate the mechanism of action of FCF, which may provide insight into its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of FCF in animal models and humans, which may inform the development of FCF as a therapeutic agent. Additionally, future studies may explore the potential use of FCF in the synthesis of novel materials with unique properties.
合成法
The synthesis of FCF is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzoyl chloride with furan to form 3-chlorobenzoyl furan. The second step involves the reaction of 4-chlorobenzoyl chloride with the above-formed compound to form the final product, FCF. The reaction is carried out under specific conditions and monitored to ensure the purity of the compound.
科学的研究の応用
FCF has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, FCF has been studied for its potential use as an anticancer agent. In pharmacology, FCF has been studied for its potential use as an analgesic and anti-inflammatory agent. In material science, FCF has been studied for its potential use in the synthesis of novel materials.
特性
IUPAC Name |
N-(3-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c18-12-6-4-11(5-7-12)15-8-9-16(22-15)17(21)20-14-3-1-2-13(19)10-14/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCWKVYCVDFMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)